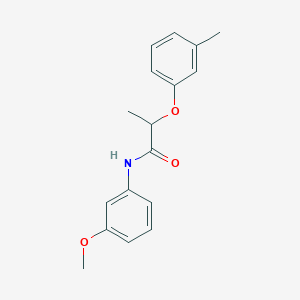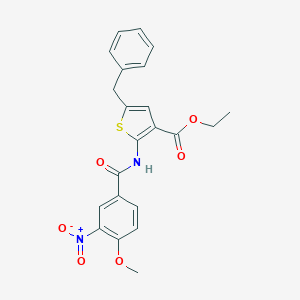![molecular formula C20H22N4O2S B451083 N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.
Methoxyphenyl Intermediate: The next step involves the preparation of the 4-methoxyphenyl derivative, which can be synthesized through the methylation of 4-hydroxybenzaldehyde.
Coupling Reaction: The final step involves the coupling of the pyrazole and methoxyphenyl intermediates with 3-methylthiophene-2-carbohydrazide under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl and thiophene groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various pharmacophores, while the methoxyphenyl and thiophene groups can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole:
4-Methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.
3-Methylthiophene-2-carbohydrazide:
Uniqueness
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is unique due to its combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C20H22N4O2S |
|---|---|
Peso molecular |
382.5g/mol |
Nombre IUPAC |
N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-8-27-19(13)20(25)22-21-11-16-5-6-18(26-4)17(10-16)12-24-15(3)9-14(2)23-24/h5-11H,12H2,1-4H3,(H,22,25)/b21-11+ |
Clave InChI |
VOOGXAIGGCDCBV-SRZZPIQSSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
SMILES isomérico |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
SMILES canónico |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B451009.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
![Methyl 4-(2-chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B451014.png)



![5-[(3,5-dimethylphenoxy)methyl]-N'-(3-{2-nitrophenyl}-2-propenylidene)-2-furohydrazide](/img/structure/B451021.png)
![Propyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B451024.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B451025.png)
